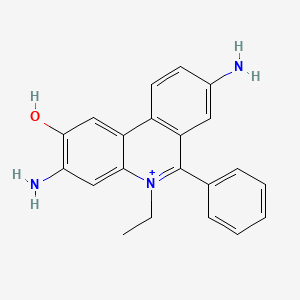

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-

Descripción general

Descripción

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-, also known as 2-hydroxyethidium, is a compound with significant biological and chemical importance. It is a derivative of phenanthridine, a heterocyclic aromatic organic compound. This compound is known for its ability to intercalate into DNA, making it a valuable tool in molecular biology and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted phenanthridinium derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker for DNA and RNA due to its intercalative properties.

Biology: Employed in cell viability assays and as a probe for studying DNA-protein interactions.

Medicine: Investigated for its potential anti-tumor and anti-viral properties.

Industry: Utilized in the synthesis of rigid polyamides and other advanced materials

Mecanismo De Acción

The primary mechanism of action for Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a valuable tool in studying DNA interactions and as a potential therapeutic agent .

Comparación Con Compuestos Similares

Similar Compounds

Ethidium Bromide: Another phenanthridinium derivative known for its DNA intercalation properties.

Propidium Iodide: Used as a fluorescent marker for dead cells in flow cytometry.

Acridine Orange: A similar compound used for staining nucleic acids

Uniqueness

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- is unique due to its specific functional groups that enhance its binding affinity to DNA and its ability to generate ROS. These properties make it more effective in certain applications compared to its analogs .

Actividad Biológica

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl (commonly referred to as 2-hydroxyethidium), is a compound of significant interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Phenanthridinium is with a molecular weight of approximately 330.403 g/mol. The compound features a phenanthridine core with amino and hydroxy substituents that contribute to its biological activity.

Phenanthridinium compounds are known for their ability to intercalate DNA, which is crucial in their mechanism against various pathogens. The intercalation disrupts DNA replication and transcription processes, leading to the inhibition of cell growth and proliferation.

Antimicrobial Activity

Research has demonstrated that Phenanthridinium derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

| Xanthomonas campestris | 200 |

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these pathogens, suggesting its potential application as an antimicrobial agent .

Antitumor Activity

Phenanthridinium compounds have also been evaluated for their antitumor effects. A notable study indicated that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at different phases.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial activity of several Phenanthridinium derivatives against common bacterial strains. The results indicated a strong correlation between structural modifications in the phenanthridine core and enhanced antimicrobial activity . -

Antitumor Research :

In vitro studies demonstrated that Phenanthridinium compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Propiedades

IUPAC Name |

3,8-diamino-5-ethyl-6-phenylphenanthridin-5-ium-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-2-24-19-12-18(23)20(25)11-16(19)15-9-8-14(22)10-17(15)21(24)13-6-4-3-5-7-13/h3-12,23,25H,2,22H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGDUYKVUMMZQQ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC(=C(C=C31)N)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20833695 | |

| Record name | 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20833695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854670-32-9 | |

| Record name | 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20833695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.